molecular formula C17H15NO5 B13373757 2-(6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate

2-(6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate

Cat. No.: B13373757
M. Wt: 313.30 g/mol
InChI Key: KIUAPHKQNUJABP-UHFFFAOYSA-N
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Description

2-(6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a methoxy group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether, followed by recrystallization to purify the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, hydrazine, and various aromatic aldehydes . Reaction conditions often involve the use of solvents like benzene and petroleum ether, and the reactions are typically carried out under controlled temperatures and pressures .

Major Products

The major products formed from these reactions include imines, amines, thioureas, and hydrazones

Mechanism of Action

The mechanism of action of 2-(6-methoxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate involves its interaction with various molecular targets. The compound’s structure allows it to participate in photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) processes . These processes are crucial for its function as a chemosensor and its potential biological activity.

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.30 g/mol

IUPAC Name

2-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl acetate

InChI

InChI=1S/C17H15NO5/c1-10(19)23-9-8-18-16(20)12-5-3-4-11-14(22-2)7-6-13(15(11)12)17(18)21/h3-7H,8-9H2,1-2H3

InChI Key

KIUAPHKQNUJABP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O

Origin of Product

United States

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